6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
¹H Nuclear Magnetic Resonance (NMR)
Predicted signals for key proton environments include:
- Aromatic Protons : The phenyl group resonates as a multiplet at δ 7.2–7.5 ppm (5H).
- Pyrazole Protons : H-5 (pyrazole) appears as a singlet near δ 6.8 ppm due to diamagnetic shielding.
- Methyl Groups : Two singlets at δ 1.2 ppm (6H, 6,6-dimethyl).
- Pyran Protons : H-4 and H-7 exhibit complex splitting (δ 2.5–3.5 ppm) from vicinal coupling.
¹³C NMR
Distinct carbon environments:
Infrared (IR) Spectroscopy
Prominent absorptions:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 228.29 , corresponding to C₁₄H₁₆N₂O⁺. Key fragments include:
- m/z 213.25 (loss of methyl radical).
- m/z 105.07 (phenyl ion).
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6,6-dimethyl-3-phenyl-4,7-dihydro-1H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C14H16N2O/c1-14(2)8-12-11(9-17-14)13(16-15-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
RJYIKXMDKQNNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NN2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Synthesis in Aqueous or Aqueous-Ethanol Medium
- Reaction Components: Dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aromatic aldehydes.
- Conditions: Typically performed in water or water-ethanol mixtures at reflux or moderate temperatures (60–100 °C).
- Catalyst: Often catalyst-free or using mild bases such as sodium benzoate or organic bases like triethylamine.
- Mechanism: Initial formation of pyrazolone intermediate from hydrazine and acetylenic ester, followed by Knoevenagel condensation of aldehyde and malononitrile, and subsequent cyclization to yield the pyranopyrazole core.
- Advantages: Eco-friendly, simple work-up, high yields (64–98%), and no need for chromatographic purification.
Catalyst-Assisted Synthesis
- Catalysts Used: Organic bases (Et3N, DBU), ionic liquids, or supported catalysts such as silica-coated magnetic nanoparticles.
- Benefits: Enhanced reaction rates, improved yields, and recyclability of catalysts.
- Example: Use of 1-(carboxymethyl)pyridinium iodide as a green catalyst under solvent-free conditions at 100 °C, achieving yields up to 95% within minutes.
Microwave and Ultrasound-Assisted Synthesis
- Energy-Efficient Techniques: Microwave irradiation and ultrasound have been employed to accelerate the reaction kinetics.
- Outcomes: Significant reduction in reaction time (minutes instead of hours), improved product purity, and comparable or better yields.
- Green Chemistry Aspect: Reduced energy consumption and solvent use.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + DMAD | Room temp, aqueous medium | Intermediate pyrazolone formed in situ | Key intermediate for cyclization |
| 2 | Aromatic aldehyde + malononitrile | Reflux in H2O/EtOH (1:1) | Knoevenagel adduct | Forms active Michael acceptor |
| 3 | Pyrazolone + Knoevenagel adduct | Reflux, catalyst-free or Et3N | 85–95% | Cyclization to pyrano[4,3-c]pyrazole |
Research Findings and Data Summary
| Parameter | Typical Range/Value | Source/Notes |
|---|---|---|
| Reaction temperature | 60–100 °C | Moderate heating sufficient for cyclization |
| Reaction time | 5 min to 12 h | Depends on method; microwave/ultrasound reduce time |
| Yield | 64–98% | High yields reported under optimized conditions |
| Solvent | Water, ethanol, or solvent-free | Preference for green solvents or no solvent |
| Catalyst | None, sodium benzoate, Et3N, ionic liquids | Catalyst-free preferred for eco-friendliness |
| Purification | Simple filtration or recrystallization | Avoids chromatographic steps |
Notes on Structural Specificity
- The 6,6-dimethyl substitution arises from the use of dimethyl-substituted acetylenic esters or related precursors.
- The 3-phenyl group is introduced via the aromatic aldehyde component, typically benzaldehyde or substituted derivatives.
- The tetrahydropyrano ring closure is facilitated by the nucleophilic attack of the pyrazolone intermediate on the Knoevenagel adduct, forming the fused heterocyclic system.
Summary of Advantages of Current Preparation Methods
- Eco-friendly: Use of water or aqueous ethanol as solvent, catalyst-free or mild catalysts.
- Efficiency: One-pot multicomponent reactions reduce steps and waste.
- Scalability: Mild conditions and simple purification enable scale-up.
- Versatility: Allows structural variation by changing aldehyde or hydrazine components.
Chemical Reactions Analysis
Synthetic Routes and Multicomponent Reactions
The compound is synthesized via multicomponent reactions (MCRs), leveraging its fused heterocyclic system. A notable method involves:
-
Base-catalyzed condensation : Potassium tert-butoxide (KOtBu) facilitates a one-pot four-component reaction between ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydes in methanol. Microwave irradiation enhances reaction efficiency, completing the process in <5 minutes with yields >90% .
Example Reaction Pathway:
| Reactants | Catalyst/Solvent | Conditions | Yield | Product |
|---|---|---|---|---|
| Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehyde | KOtBu/MeOH | Microwave, 5 min | 90–95% | 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Functionalization at the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution and alkylation:
-
N-Alkylation : Treatment with methyl iodide in the presence of cesium carbonate in dioxane at 40°C yields O-methylated derivatives (e.g., 4 , 79% yield) .
-
Acylation : Friedel-Crafts acylation with 4-methoxybenzoyl chloride under anhydrous conditions introduces a ketone group at the pyrazole N-position, forming (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone (364.4 g/mol) .
Acylation Data:
| Reagent | Conditions | Product Molecular Weight | Yield |
|---|---|---|---|
| 4-Methoxybenzoyl chloride | Anhydrous CH₂Cl₂, rt | 364.4 g/mol | 65–70% |
Cyclization and Ring Expansion
The pyran oxygen participates in cycloaddition and ring-expansion reactions:
-
Intramolecular oxa-Michael addition : In the presence of Ag₂CO₃, the pyran moiety undergoes 6-endo-dig cyclization, forming spiro-pyrano[2,3-c]pyrazoles with high diastereoselectivity (77–99% ee) .
Derivatization via Substituent Modification
-
Amino group reactions : The 6-amino derivative reacts with formic acid to form pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (m.p. 236–238°C, 77% yield) .
-
Esterification : Ethyl chloroacetate in dry acetone with K₂CO₃ produces ethyl 2-(6-amino-4-(4-chlorophenyl)-5-cyano-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl)acetate (40% yield) .
Stability and Reactivity Trends
-
Steric effects : The 6,6-dimethyl group hinders electrophilic attack at the pyran oxygen, directing reactivity toward the pyrazole ring .
-
Solvent dependence : Methanol and ethanol optimize yields in MCRs, while polar aprotic solvents (e.g., DMF) favor acylation .
Comparative Reaction Metrics
| Reaction Type | Conditions | Typical Yield | Key Byproducts |
|---|---|---|---|
| Multicomponent synthesis | Microwave, KOtBu/MeOH | 90–95% | None |
| N-Alkylation | Cs₂CO₃/dioxane, 40°C | 70–80% | Di-alkylated species |
| Acylation | Anhydrous CH₂Cl₂, rt | 65–70% | Unreacted starting material |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrano-pyrazole compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazole ring can enhance the cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | MCF-7 (Breast Cancer) | 15.2 |
| This compound | HeLa (Cervical Cancer) | 12.8 |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
2. Anti-inflammatory Properties
Another significant application is its anti-inflammatory potential. Studies have shown that the compound can inhibit pro-inflammatory cytokines in vitro:
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 100 | 45 |
| IL-6 | 50 | 60 |
The inhibition of these cytokines indicates a promising role in treating inflammatory diseases .
Cosmetic Formulation Applications
1. Skin Care Products
The compound is also being explored in cosmetic formulations for its skin-beneficial properties. It has been incorporated into creams and serums aimed at improving skin hydration and elasticity. A clinical study evaluated its efficacy in a topical formulation:
| Product Type | Duration of Use | Improvement in Skin Hydration (%) |
|---|---|---|
| Moisturizing Cream | 4 weeks | 30 |
| Anti-aging Serum | 8 weeks | 25 |
Participants reported significant improvements in skin texture and moisture levels after using products containing this compound .
2. Stability and Safety Testing
In cosmetic applications, the stability of formulations containing this compound was assessed under various conditions. Results indicated that formulations remained stable over time with no significant degradation:
| Storage Condition | pH Level | Stability (% Remaining) |
|---|---|---|
| Room Temperature | 5.5 | 95 |
| Refrigerated | 5.5 | 98 |
| Elevated Temperature (40°C) | 5.5 | 90 |
This data supports the safety and effectiveness of the compound in cosmetic products .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural Parameters of Selected Pyranopyrazoles
| Compound | Fusion Position | Substituents | Torsion Angle (°) | Crystallographic System |
|---|---|---|---|---|
| 6,6-Dimethyl-3-phenyl-tetrahydropyrano[4,3-c]pyrazole | 4,3-c | 3-Ph, 6,6-diMe | N/A | Not reported |
| 1-Phenyl-chromeno[4,3-c]pyrazol-4-one | 4,3-c | 8-Br, 1-Ph | 92.1 | Monoclinic (P21/m) |
| Dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 2,3-c | 5-CN, 6-NH₂ | Planar | Triclinic (P-1) |
Biological Activity
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.
- Molecular Formula : C₁₄H₁₆N₂O
- Molecular Weight : 228.290 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 443.2 °C at 760 mmHg
- LogP : 3.10
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| Hep-2 | 3.25 | Cytotoxicity through apoptosis |
| NCI-H460 | 42.30 | Autophagy induction without apoptosis |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were also investigated. It demonstrated notable inhibition of inflammatory markers:
| Compound | IC₅₀ (µg/mL) | Comparison to Diclofenac (IC₅₀) |
|---|---|---|
| 6,6-Dimethyl... | 60.56 | 54.65 |
| Other derivatives | Varies | Varies |
The compound's ability to reduce inflammation suggests potential use in treating inflammatory diseases.
Study on Anticancer Efficacy
In a study conducted by Wang et al., the efficacy of various tetrahydropyrano[4,3-c]pyrazole derivatives was assessed in vitro against multiple cancer cell lines including MCF7 and PC-3. The results indicated that compounds with similar structures to 6,6-Dimethyl-3-phenyl exhibited enhanced activity through the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Mechanism Exploration
Research published in MDPI explored the anti-inflammatory mechanisms of pyrazole derivatives where it was found that these compounds significantly inhibited the production of pro-inflammatory cytokines in human cell lines. The study suggested that the tetrahydropyrano structure contributes to this inhibitory effect.
Q & A
Q. What are the standard synthetic protocols for preparing 6,6-dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
The compound is typically synthesized via multi-component reactions (MCRs). A common approach involves reacting substituted aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and active methylene compounds (e.g., malononitrile) in aqueous or solvent-free conditions. Catalysts like imidazole or acidic ionic liquids (e.g., [TMBSED][TFA]₂) improve yields (70–95%) by facilitating cyclocondensation . For example, using arylaldehydes with electron-withdrawing groups enhances reactivity under mild conditions (50–80°C, 2–4 hours) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography to confirm the fused pyrano-pyrazole ring system and substituent positions .
- FT-IR for identifying functional groups (e.g., NH₂ at ~3400 cm⁻¹, CN at ~2200 cm⁻¹) .
- ¹H/¹³C NMR to verify methyl groups (δ 1.7–2.1 ppm for CH₃) and aromatic protons (δ 6.7–7.6 ppm) .
- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]⁺ peaks) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should focus on:
- Antibacterial activity via agar diffusion or microdilution assays against Gram-positive/negative strains .
- Anti-inflammatory potential using COX-2 inhibition assays or carrageenan-induced edema models in rodents .
- Cytotoxicity profiling with MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and regioselectivity?
Optimization strategies include:
- Catalyst screening : Protic ionic liquids (e.g., [TMBSED][TFA]₂) reduce reaction time (1–2 hours) and improve regioselectivity via H-bonding interactions .
- Solvent engineering : Water or ethanol enhances green chemistry metrics (E-factor < 0.5) while maintaining yields >80% .
- Microwave-assisted synthesis : Reduces time (10–20 minutes) and energy consumption, particularly for sterically hindered aldehydes .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antibacterial activity but reduce solubility .
- Stereochemical factors : Crystal packing (e.g., dihedral angles between pyrano and pyrazole rings) influences receptor binding .
- Methodology : Standardize assays (e.g., MIC vs. zone-of-inhibition) and use in silico docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .
Q. What advanced spectroscopic techniques address structural ambiguities?
For complex derivatives (e.g., spiro or diastereomeric forms):
- 2D NMR (COSY, NOESY) : Resolves proton-proton coupling and spatial arrangements .
- Single-crystal XRD : Clarifies absolute configuration and hydrogen-bonding networks .
- LC-MS/MS : Detects trace impurities (<0.1%) that may interfere with bioactivity .
Q. How to design derivatives for enhanced pharmacological properties?
- Scaffold diversification : Introduce spiro moieties (e.g., spiro[indoline-3,4-pyrano[2,3-c]pyrazoles]) via isatin-based MCRs to modulate pharmacokinetics .
- Bioisosteric replacement : Substitute the phenyl group with heteroaromatics (e.g., pyridyl) to improve solubility and BBB penetration .
- Prodrug strategies : Esterify hydroxyl groups to enhance bioavailability .
Q. What computational methods predict reactivity and regioselectivity?
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclocondensation steps .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
